4-Piperidin-1-yl-3-trifluoromethyl-phenylamine
Overview
Description
4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is an organic compound with the molecular formula C12H15F3N2 It is characterized by the presence of a piperidine ring attached to a phenylamine group, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-trifluoromethyl-aniline and piperidine.
Nucleophilic Substitution: The 4-bromo-3-trifluoromethyl-aniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-yl-3-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the piperidine or trifluoromethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
4-Piperidin-1-yl-3-trifluoromethyl-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-yl-3-methyl-phenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Piperidin-1-yl-3-chloro-phenylamine: Similar structure but with a chloro group instead of a trifluoromethyl group.
4-Piperidin-1-yl-3-nitro-phenylamine: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Properties
IUPAC Name |
4-piperidin-1-yl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYTXYOWWUWWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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